molecular formula C12H24N2O2 B1357556 Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate CAS No. 1352999-04-2

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate

Cat. No. B1357556
M. Wt: 228.33 g/mol
InChI Key: CMEHRZGJNHKUAN-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 1352999-04-2 . It has a molecular weight of 228.33 . It is usually in the form of a liquid or viscous liquid or solid .


Molecular Structure Analysis

The molecular formula of Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate is C12H24N2O2 . The InChI code for the compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) .

Scientific Research Applications

Synthetic Intermediate in Biologically Active Compounds Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it's used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The compound was synthesized from commercially available materials through steps like acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Utility in Diels-Alder Reactions The compound plays a role in Diels-Alder reactions, which are chemical reactions used to produce more complex molecules from simpler ones. This process is crucial in the synthesis of a variety of chemical compounds (Padwa, Brodney, & Lynch, 2003).

Creation of Insecticide Analogues It is used in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. The process involves a key step of cocyclization with different compounds, leading to the formation of these analogues and their regioisomers (Brackmann et al., 2005).

Involvement in N-methylation of Carbamate Derivatives The compound is involved in the N-methylation of carbamate derivatives of α-amino acids, a process that retains the racemization and is influenced by the substrate's ability to complex with copper (Easton, Kociuba, & Peters, 1991).

Synthesis of Protected β-d-2-deoxyribosylamine It is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process is significant for the development of various nucleotide-based compounds (Ober, Marsch, Harms, & Carell, 2004).

Catalyzing Asymmetric Mannich Reactions The compound is used in catalyzing asymmetric Mannich reactions, which are pivotal in producing chiral molecules. This synthesis process involves the use of proline and allows for the purification of the resulting compounds (Yang, Pan, & List, 2009).

Formation of Boc-protected Amines It plays a role in the formation of Boc-protected amines through a one-pot Curtius rearrangement. This method is compatible with various substrates and enables the production of protected amino acids (Lebel & Leogane, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H320, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation of vapor or mist, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEHRZGJNHKUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599335
Record name tert-Butyl [(1-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate

CAS RN

1352999-04-2
Record name tert-Butyl [(1-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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